Tri(P-tolyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(P-tolyl)methane is an organic compound with the molecular formula C22H22. It is a derivative of methane where three hydrogen atoms are replaced by p-tolyl groups (4-methylphenyl groups). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(P-tolyl)methane can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with carbon tetrachloride, followed by hydrolysis. Another method includes the Friedel-Crafts alkylation of toluene with trichloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tri(P-tolyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
- p-Tolyl alcohol, p-tolualdehyde, and p-toluic acid.
Reduction: Toluene and other simpler hydrocarbons.
Substitution: Halogenated derivatives like p-chlorotoluene and p-bromotoluene.
Scientific Research Applications
Tri(P-tolyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tri(P-tolyl)methane involves its interaction with molecular targets through various pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: Similar structure but with phenyl groups instead of p-tolyl groups.
Tri(p-anisyl)methane: Contains p-anisyl groups (4-methoxyphenyl) instead of p-tolyl groups.
Tri(p-bromophenyl)methane: Contains p-bromophenyl groups instead of p-tolyl groups.
Uniqueness
Tri(P-tolyl)methane is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it suitable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
16845-02-6 |
---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[bis(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
InChI Key |
WYGIWVCWYKSYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.